5-Hexyl-5-methyl-imidazolidine-2,4-dione
Description
5-Hexyl-5-methyl-imidazolidine-2,4-dione (CAS: 5455-34-5) is a substituted imidazolidine-2,4-dione derivative characterized by a six-carbon hexyl chain and a methyl group at the 5th position of the heterocyclic ring. This compound belongs to the hydantoin family, which is known for diverse biological and chemical applications, including pharmaceuticals and agrochemicals.
Structure
3D Structure
Properties
IUPAC Name |
5-hexyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-4-5-6-7-10(2)8(13)11-9(14)12-10/h3-7H2,1-2H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPZLZDRELZAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277174 | |
| Record name | 5-hexyl-5-methyl-imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-03-8, 5472-88-8 | |
| Record name | NSC47125 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC29619 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hexyl-5-methyl-imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-5-methyl-imidazolidine-2,4-dione typically involves the reaction of hexylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the sulfur atom in its thioimidazolidine derivatives or at specific carbon positions. For example:
-
Hydrogen peroxide-mediated oxidation :
When 5-hexyl-5-methyl-2-thioxoimidazolidin-4-one (thio analog) reacts with hydrogen peroxide in DMF-acetic acid, it oxidizes to the corresponding 2,4-dione derivative . This reaction highlights the redox versatility of the imidazolidine scaffold.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ | DMF/CH₃COOH, rt, 24 h | 5-Hexyl-5-methyl-imidazolidine-2,4-dione | 85% |
Reduction Reactions
Reduction of the carbonyl groups or other functional moieties can modify the compound’s activity:
-
Lithium aluminum hydride (LiAlH₄) :
Reduces the carbonyl groups to hydroxyls, yielding imidazolidine alcohols. This step is critical for synthesizing intermediates for further functionalization.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | 5-Hexyl-5-methyl-imidazolidine-2,4-diol | Requires inert atmosphere |
Substitution Reactions
The compound participates in nucleophilic substitution, particularly at the N-3 position:
-
Alkylation/arylation :
Reacts with alkyl halides or aryl isocyanates under basic conditions to introduce substituents. For instance, treatment with phenyl isocyanate in pyridine yields 3-phenyl derivatives .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Phenyl isocyanate | Pyridine, rt, 4 h | 3-Phenyl-5-hexyl-5-methyl-imidazolidine-2,4-dione | Enzyme inhibition studies |
Cyclization Reactions
Base-assisted cyclization is a key route for synthesizing substituted derivatives:
-
Sodium methoxide (NaOMe)-mediated cyclization :
Intramolecular cyclization of β-lactam ureas in methanol at 65°C generates 3,5-disubstituted hydantoins, including hexyl-methyl variants .
| Substrate | Reagent | Conditions | Product | Diastereoselectivity |
|---|---|---|---|---|
| β-Lactam urea | NaOMe | Methanol, 65°C, 1 h | This compound | 52.5:47.5 (syn:anti) |
Enzymatic Hydrolysis
The compound acts as a reversible inhibitor of fatty acid amide hydrolase (FAAH):
-
Structure-activity relationship (SAR) :
Substitution at N-3 with heptyl chains enhances FAAH inhibition (pI₅₀ = 5.12 ± 0.03), while phenyl groups reduce activity .
| Substituent (Position 3) | Biological Target | Activity (pI₅₀) |
|---|---|---|
| Heptyl | FAAH | 5.12 ± 0.03 |
| Phenyl | FAAH | 3.34 ± 0.04 |
Thermal and Solvent Effects
Reaction outcomes are sensitive to solvent polarity and temperature:
-
Microwave-assisted synthesis :
Using DMSO/KOH under microwaves (750 W) accelerates cyclization, reducing reaction time from hours to minutes .
Key Mechanistic Insights
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
Research has demonstrated that imidazolidin-2,4-dione derivatives exhibit herbicidal properties. A study synthesized various derivatives and tested their effectiveness against specific weed species. The results indicated that compounds similar to 5-hexyl-5-methyl-imidazolidine-2,4-dione showed promising herbicidal activity, suggesting potential use in agricultural pest control .
Chemical Synthesis
Synthetic Intermediate
this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of other complex organic molecules due to its reactive imidazolidine structure. This property facilitates the development of pharmaceuticals and agrochemicals .
Electroless Plating Solutions
The compound has been identified as a component in electroless silver plating solutions for electronic parts. Its ability to stabilize metal ions in solution enhances the deposition process, making it crucial for manufacturing high-quality electronic components .
Material Science
Vulcanization Agents
In material science, this compound is explored as a potential vulcanization agent for rubber products. Its unique chemical structure allows it to form cross-links with sulfur during the vulcanization process, improving the mechanical properties of rubber compounds under various conditions.
Biochemical Research
Proteomics Research
This compound is also utilized in proteomics research as a biochemical reagent. It aids in the study of protein interactions and modifications due to its ability to form stable complexes with biomolecules . This application is essential for understanding cellular processes and developing therapeutic strategies.
Case Studies
Mechanism of Action
The mechanism of action of 5-Hexyl-5-methyl-imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical behavior of imidazolidine-2,4-dione derivatives is highly dependent on substituents at the 3rd and 5th positions. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Lipophilicity : The hexyl chain in the target compound increases logP compared to shorter alkyl (e.g., isopropyl) or aryl substituents (e.g., IM-3). This enhances membrane permeability but may reduce aqueous solubility .
- Biological Activity : Thiazolidine-2,4-dione derivatives with benzylidene groups (e.g., 1c) show potent LOX inhibition, while bulky aliphatic substituents (e.g., hexyl) in imidazolidine-diones may reduce enzyme affinity due to steric hindrance .
- UV Absorption : Unlike benzylidene analogues (e.g., 4f), which exhibit strong UV absorption due to conjugated π-systems, the saturated hexyl group in the target compound likely results in weaker UV activity .
Enzyme Inhibition
- Thiazolidine-2,4-diones : Derivatives like 1c and 1s () achieve LOX inhibition (IC₅₀ = 3.52–7.46 µM) through hydrogen bonding and hydrophobic interactions. Substitution with methoxy or hydroxy groups on aromatic rings modulates activity, with polar groups often reducing potency .
- Imidazolidine-2,4-diones: The target compound’s hexyl group may align with trends observed in thiazolidine-diones, where longer aliphatic chains reduce LOX inhibition.
Central Nervous System (CNS) Effects
- IM-3 and IM-7 (): Aryl-substituted derivatives (e.g., 4-ethylphenyl) exhibit antinociceptive and cardiovascular effects, likely via interactions with neurotransmitter receptors. The hexyl-methyl combination in the target compound may similarly influence CNS targets but with altered pharmacokinetics due to higher lipophilicity .
Biological Activity
5-Hexyl-5-methyl-imidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.26 g/mol. The compound features a five-membered ring structure containing nitrogen atoms, characterized by specific hexyl and methyl substitutions that influence its chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It exhibits affinity for serotonin receptors, particularly the 5-HT1A subtype, which may contribute to its neuropharmacological effects.
- Cellular Signaling : The compound influences cellular signaling processes critical for maintaining homeostasis in biological systems .
Biological Activities
Recent studies have highlighted several notable biological activities of this compound:
Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µmol/L) | Notes |
|---|---|---|
| MCF7 | 4.5 | Potent cytotoxic activity |
| HepG2 | Not specified | Potential inhibition of metabolic pathways |
| A2780 | Not specified | Further studies needed |
The cytotoxicity may be attributed to mechanisms such as DNA intercalation and topoisomerase inhibition .
Anti-inflammatory Effects
There is growing interest in the compound's potential to mitigate inflammatory responses. It may inhibit pro-inflammatory cytokines, providing a basis for further exploration in treating inflammatory diseases .
Neuropharmacological Effects
The interaction with serotonin receptors indicates potential applications in treating mood disorders. This aspect is particularly relevant given the increasing focus on serotonin's role in mental health .
Case Studies and Research Findings
- Antiproliferative Studies : A study evaluated the antiproliferative activity of this compound against three human cancer cell lines (HepG2, A2780, MCF7) using the MTT assay. The results indicated significant cytotoxicity against MCF7 cells, with an IC50 value of 4.5 µmol/L .
- ADMET Profiling : In silico analyses revealed that the compound exhibits moderate water solubility and membrane permeability. It is likely a substrate for CYP3A4 and P-glycoprotein, suggesting potential interactions with other drugs .
- Herbicidal Activity : Beyond medicinal applications, the compound has been studied for its effectiveness as a herbicide against various pathogens, showcasing its versatility in biochemistry and pharmacology .
Q & A
Q. How can toxicity risks be evaluated prior to in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
